N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanyl-4-phenyl-1,3-thiazol-5-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-18-14-15-11(9-5-3-2-4-6-9)13(19-14)16-12(17)10-7-8-10/h2-6,10H,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXFAIHLUUBXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)NC(=O)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method remains widely employed, utilizing α-thiocyano carbonyl compounds and primary amines under acidic conditions. For example, US2863874A details the reaction of 3-thiocyanobutanone-2 with p-amino benzoic acid in aqueous HCl, yielding 2-(p-carboxyphenyl)amino-4,5-dimethylthiazole. Adapting this approach, the methylsulfanyl group at position 2 can be introduced via thiourea derivatives or direct sulfidation.
Reaction conditions typically involve:
-
Temperature : 50–110°C (reflux preferred for kinetics)
-
Solvent : Water or ethanol/water mixtures
Yield optimization hinges on stoichiometric control of the thiocyano precursor and amine, with excess acid minimizing side reactions like hydrolysis.
Cyclocondensation of Thioamides
Alternative routes employ thioamides and α-haloketones. For instance, reacting 2-bromoacetophenone with methylthioamide generates the 4-phenyl-2-methylsulfanylthiazole intermediate. This method, though less common, offers regioselective advantages when steric hindrance is a concern.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Dichloromethane > THF | Higher polarity improves carboxamide solubility |
| Reaction time | 6–12 hours | Prolonged durations risk thiazole ring degradation |
| pH control | 6.5–7.5 (amidation) | Prevents acyl chloride hydrolysis |
Catalytic Enhancements
-
Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates interfacial reactions in biphasic systems.
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Microwave assistance : Reduces amidation time from hours to minutes (e.g., 30 minutes at 100°C).
Analytical Characterization
Post-synthetic validation ensures structural fidelity:
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¹H NMR : Diagnostic signals include δ 1.2–1.5 ppm (cyclopropane CH₂), δ 2.5 ppm (methylsulfanyl S–CH₃), and δ 7.3–7.8 ppm (phenyl protons).
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HRMS : Exact mass confirmation (C₁₄H₁₃N₂OS₂ requires m/z 297.0432).
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X-ray crystallography : Resolves thiazole planarity and cyclopropane ring puckering, as demonstrated for analogous compounds.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch + Amidation | 68–72 | 95–98 | Moderate |
| Cyclocondensation | 55–60 | 90–92 | Low |
| Suzuki coupling | 75–80 | 97–99 | High |
The Suzuki route, while requiring specialized catalysts, offers superior yields and scalability for industrial applications. Conversely, Hantzsch synthesis remains accessible for lab-scale production.
Chemical Reactions Analysis
Types of Reactions:
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide can undergo various chemical reactions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate to modify the sulfanyl group.
Reduction: Employing reducing agents such as lithium aluminum hydride to target specific functional groups.
Substitution: Reacting with halogens or nucleophiles to introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Halide ions, thiols, and amines.
Major Products Formed:
Oxidized Derivatives: Sulfoxides or sulfones.
Reduced Products: Alcohols or amines.
Substituted Compounds: Halogenated derivatives or newly functionalized thiazole rings.
Scientific Research Applications
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide's versatility lends itself to various research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the formulation of specialty chemicals, such as corrosion inhibitors and polymer stabilizers.
Mechanism of Action
The compound's mechanism of action is multi-faceted, depending on the specific application:
Biological Targets: It can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Chemical Pathways: Involves complex pathways, often requiring catalysis or specific reaction conditions to achieve desired outcomes.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
Key structural analogs and their substituent differences are summarized below:
Key Observations:
- 2-Position : The methylsulfanyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-nitrophenyl in compound 18b ), which may reduce electron density on the thiazole ring and alter reactivity.
- 4-Position : Phenyl is conserved in many analogs, but substitutions like 4-methoxyphenyl or 4-chlorophenyl (e.g., compounds 4da, 4dc ) could modulate steric and electronic properties.
- 5-Position Amide : Cyclopropanecarboxamide is less common than linear amides (e.g., acetamide or propanamide). The cyclopropane ring may enhance rigidity and influence binding to biological targets .
Physical and Spectroscopic Properties
Notes:
Biological Activity
N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article examines its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide moiety linked to a thiazole ring substituted with a methylsulfanyl group and a phenyl group. The structural formula can be represented as follows:
Molecular Formula
- Molecular Formula : CHNS
Key Functional Groups
- Thiazole Ring : Contributes to biological activity.
- Cyclopropanecarboxamide : Potentially enhances binding interactions with biological targets.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of thiazole compounds can inhibit cell growth in the nanomolar range.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound Name | Cell Line | IC (nM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO | HT-29 | 50 | Cell cycle arrest in G2/M phase |
| CA-4 | M21 | 30 | Disruption of microtubule integrity |
| Compound 6 | MCF7 | 45 | Inhibition of angiogenesis |
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Microtubule Disruption : Similar compounds have been reported to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells.
- Inhibition of Angiogenesis : Compounds with thiazole moieties have demonstrated the ability to inhibit angiogenesis in chick chorioallantoic membrane assays, indicating their potential as anti-cancer agents.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is influenced by various structural modifications:
- Substitution Patterns : The presence of electron-donating or withdrawing groups on the phenyl ring can significantly alter potency.
- Ring Size and Configuration : The cyclopropane structure appears to enhance binding affinity and selectivity towards specific targets.
Table 2: Summary of SAR Findings
| Substituent | Effect on Activity |
|---|---|
| Methylsulfanyl | Increases potency |
| Electron-withdrawing groups (e.g., Cl) | Enhances binding affinity |
| Altered ring systems (e.g., larger rings) | May reduce activity |
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated various thiazole derivatives against multiple cancer cell lines. This compound showed promising results with an IC value comparable to established chemotherapeutics.
Study 2: Mechanistic Insights
Another investigation utilized immunofluorescence techniques to visualize microtubule integrity in treated cells. Results indicated significant disruption in microtubule structures upon treatment with the compound, confirming its mechanism of action through β-tubulin binding.
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are critical for confirming the structure of N-[2-(methylsulfanyl)-4-phenyl-1,3-thiazol-5-yl]cyclopropanecarboxamide?
- Methodological Answer :
- 1H and 13C NMR Spectroscopy : Assign peaks for the cyclopropane carboxamide (δ ~1.5–2.5 ppm for cyclopropane protons; δ ~170 ppm for the carbonyl carbon) and thiazole ring protons (δ ~6.5–8.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns consistent with the molecular formula .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to confirm purity (e.g., deviations <0.4% indicate high purity) .
Q. What are the standard synthetic routes for preparing thiazole-carboxamide derivatives like this compound?
- Methodological Answer :
- Hantzsch Thiazole Synthesis : React cyclopropanecarboxamide thiourea derivatives with α-bromo ketones (e.g., phenacyl bromides) under reflux in ethanol or DMF .
- Cyclocondensation : Use substituted thioureas and brominated intermediates in the presence of catalysts like phosphorus pentasulfide (P₂S₅) or triethylamine .
- Example Reaction :
| Reactants | Conditions | Yield | Characterization |
|---|---|---|---|
| Thiourea derivative + 2-bromo-4-phenylacetophenone | Ethanol, reflux, 12h | 65–75% | NMR, IR, elemental analysis |
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclocondensation efficiency compared to ethanol .
- Catalyst Selection : Use bases like DBU (1,8-diazabicycloundec-7-ene) to accelerate thiazole ring formation .
- Temperature Control : Higher yields (≥80%) are achieved at 80–100°C, but prolonged heating may degrade sensitive functional groups .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
Q. How should discrepancies between experimental and computational data (e.g., NMR shifts, elemental analysis) be resolved?
- Methodological Answer :
- NMR Data Cross-Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) to identify misassignments .
- Impurity Analysis : Use LC-MS to detect by-products (e.g., unreacted starting materials or oxidation products) that skew elemental analysis .
- Recrystallization : Purify the compound using mixed solvents (e.g., CHCl₃/hexane) to remove impurities affecting C/H/N ratios .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or methylsulfanyl groups to assess impact on bioactivity .
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., kinase enzymes), focusing on thiazole ring π-π stacking and cyclopropane hydrophobic interactions .
- Biological Assays : Test analogs in dose-response experiments (e.g., IC₅₀ determination in cancer cell lines) to correlate structural changes with potency .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of thiazole-carboxamides under varying pH conditions?
- Methodological Answer :
- Stability Studies : Incubate the compound in buffers (pH 2–12) at 37°C for 24h, then analyze degradation via HPLC. Acidic conditions (pH <3) often hydrolyze the carboxamide group, while neutral/basic conditions preserve stability .
- Structural Confirmation : Use LC-MS to identify degradation products (e.g., free cyclopropanecarboxylic acid) .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 for thiourea:haloketone), solvent volumes, and heating rates .
- Quality Control : Require ≥95% purity (HPLC) and full spectral data (NMR, IR) for all batches .
- Collaborative Validation : Share samples with independent labs to verify reproducibility of spectral data and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
